
3-(2,4-dimethoxyphenyl)-N-(3,5-dimethylphenyl)-2-(2H-tetrazol-5-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The compound "3-(2,4-dimethoxyphenyl)-N-(3,5-dimethylphenyl)-2-(2H-tetrazol-5-yl)propanamide" is a chemical entity that appears to be related to a class of compounds with potential pharmacological activities. Although the specific compound is not directly mentioned in the provided papers, similar structures with tetrazole moieties and substituted phenyl groups are discussed, indicating a possible relevance in medicinal chemistry and material sciences.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, starting from simple precursors to more complex structures. For instance, the synthesis of imidazole-amine ligands with variable second-coordination spheres is achieved through reductive amination reactions using sodium cyanoborohydride as a reducing agent . Similarly, compounds with a tetrazolylthio moiety, which is structurally related to the tetrazole ring in the compound of interest, are synthesized and tested for their biological activity . These methods could potentially be adapted for the synthesis of "3-(2,4-dimethoxyphenyl)-N-(3,5-dimethylphenyl)-2-(2H-tetrazol-5-yl)propanamide".
Molecular Structure Analysis
The molecular structure of compounds with similar frameworks has been determined using techniques such as X-ray diffraction. For example, the crystal structure of a thiadiazolopyrimidinylidene propanamide derivative was elucidated, providing insights into the arrangement of atoms and the overall geometry of the molecule . This information is crucial for understanding the interaction of the compound with biological targets or its behavior in different environments.
Chemical Reactions Analysis
The reactivity of compounds containing amide, tetrazole, and substituted phenyl groups can vary widely depending on the specific substituents and the chemical environment. The provided papers do not directly address the reactivity of "3-(2,4-dimethoxyphenyl)-N-(3,5-dimethylphenyl)-2-(2H-tetrazol-5-yl)propanamide", but they do discuss the reactivity of structurally related compounds. For instance, the reactivity of imidazole-amine ligands is explored in the context of coordination chemistry , and the reactivity of tetrazole derivatives is implied in the context of their biological activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are influenced by its molecular structure. The papers provided discuss the properties of related compounds, such as their herbicidal activity , spectral properties , and crystallographic characteristics . These properties are often determined by the functional groups present in the molecule and their spatial arrangement. For example, the presence of dimethoxyphenyl groups could affect the solubility and electronic properties of the compound, while the tetrazole ring might influence its acidity and potential for hydrogen bonding.
Eigenschaften
IUPAC Name |
3-(2,4-dimethoxyphenyl)-N-(3,5-dimethylphenyl)-2-(2H-tetrazol-5-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O3/c1-12-7-13(2)9-15(8-12)21-20(26)17(19-22-24-25-23-19)10-14-5-6-16(27-3)11-18(14)28-4/h5-9,11,17H,10H2,1-4H3,(H,21,26)(H,22,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBCFDEUEDFREPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C(CC2=C(C=C(C=C2)OC)OC)C3=NNN=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-dimethoxyphenyl)-N-(3,5-dimethylphenyl)-2-(2H-tetrazol-5-yl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(tert-Butoxycarbonyl)-1-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-6-carboxylic acid](/img/structure/B3019316.png)

![3-(1-(2-((difluoromethyl)sulfonyl)benzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3019319.png)
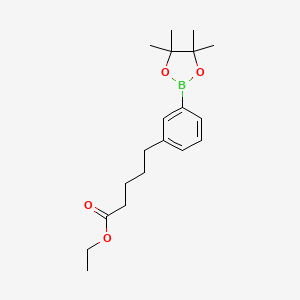
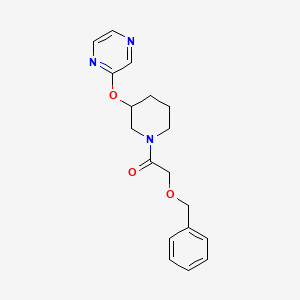

![N-(3-(dimethylamino)propyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride](/img/structure/B3019325.png)
![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide](/img/structure/B3019326.png)
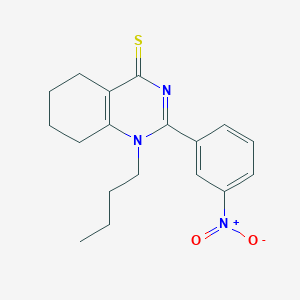
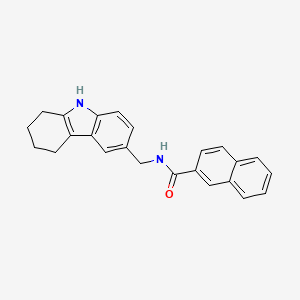
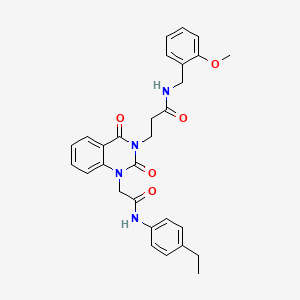
![2-Ethylimidazo[1,2-a]pyridine-5-carboxylic acid hydrochloride](/img/structure/B3019337.png)
![Methyl 3-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methylsulfamoyl]thiophene-2-carboxylate](/img/structure/B3019338.png)
